c-Di-GMP sodium salt

STING agonist innate immunity CDN receptor binding

Substituting c-di-GMP sodium salt with other CDNs introduces ~1,000-fold affinity variability, compromising STING signaling and CBASS immunity studies. This disodium salt provides defined stoichiometry and validated bioactivity to ensure experimental reproducibility. • STING Kd = 1.21 µM; EC50 = 537.8 nM - distinct from 2′3′-cGAMP (Kd = 1.17 nM) for potency-gradient studies • >10-fold selectivity for bacterial CgSTING/ReSTING over 3′3′-cGAMP in CBASS phage defense research • Documented anti-biofilm activity: 65% inhibition at 200 µM, near-complete at 400 µM in S. mutans Supplied as a crystalline solid with ≥98% HPLC purity and verified aqueous solubility (20 mM).

Molecular Formula C20H22N10Na2O14P2
Molecular Weight 734.37
Cat. No. B1191964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Di-GMP sodium salt
Synonyms3/',5/'-Cyclic diguanylic acid sodium salt
Molecular FormulaC20H22N10Na2O14P2
Molecular Weight734.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c-Di-GMP Sodium Salt Specifications & Biological Identity


c-Di-GMP sodium salt (CAS 2222132-40-1, C20H22N10Na2O14P2, MW 734.37) is the disodium salt form of 3′,5′-cyclic diguanylic acid, a conserved bacterial second messenger that functions as a direct ligand for the stimulator of interferon genes (STING) receptor and DDX41 helicase in mammalian innate immunity . This cyclic dinucleotide (CDN) coordinates diverse prokaryotic processes including biofilm formation, motility, virulence, and cell cycle progression, while in eukaryotic systems it activates STING-dependent type I interferon responses and demonstrates antitumor activity in preclinical models when delivered via liposomal formulations . The compound is supplied as a crystalline solid with HPLC-verified purity specifications (≥95% to ≥98% depending on vendor) and exhibits water solubility up to 20 mM, with recommended storage at -20°C for long-term stability [1].

Workflow STING-dependent interferon signaling studies
Model System Mammalian innate immunity & bacterial CBASS pathways
Key Attribute Moderate-affinity STING ligand for CDN panel comparisons

c-Di-GMP Sodium Salt Substitution Risks in CDN Research


Interchanging c-di-GMP sodium salt with other cyclic dinucleotides (e.g., 2′3′-cGAMP, c-di-AMP, 3′3′-cGAMP) or alternative salt forms without rigorous validation introduces substantial experimental variability due to three documented factors: (1) approximately 1,000-fold differences in STING binding affinity (c-di-GMP Kd = 1.21 μM versus 2′3′-cGAMP Kd = 1.17 nM) that profoundly alter downstream signaling outcomes ; (2) species-specific receptor recognition patterns wherein bacterial STING orthologs exhibit >10-fold selectivity preferences that are not conserved across all CDNs [1]; and (3) distinct signaling pathway activation profiles—c-di-GMP uniquely induces COX-2 expression in macrophages in a STING-independent manner, whereas c-di-AMP and host-derived 2′3′-cGAMP do not trigger this response [2]. Furthermore, the sodium salt form provides defined stoichiometry and optimized aqueous solubility (20 mM in water) that ammonium or free acid forms may not replicate without additional formulation adjustment . These quantifiable differences directly impact experimental reproducibility and the interpretability of downstream results in both prokaryotic signaling studies and eukaryotic innate immunity research.

CDN Comparator Affinity STING binding affinity differs substantially from 2′3′-cGAMP, altering required working concentrations
Bacterial STING Selectivity Species-specific orthologs (e.g., CgSTING) strongly prefer c-di-GMP; substitution may yield false-negative results
Unique Signaling Output COX-2 induction by c-di-GMP is STING-independent and not recapitulated by c-di-AMP or 2′3′-cGAMP

c-Di-GMP Sodium Salt vs. CDN Comparators: Evidence Data


STING Binding Affinity: c-Di-GMP vs. 2′3′-cGAMP

c-Di-GMP sodium salt binds to human STING with a dissociation constant (Kd) of 1.21 μM, which is approximately 1,034-fold weaker than the endogenous agonist 2′3′-cGAMP (Kd = 1.17 nM) as measured under comparable in vitro binding conditions . This substantial affinity differential translates directly to functional potency: c-di-GMP induces IFN-β mRNA expression with an EC50 of 537.8 nM, compared to 2′3′-cGAMP's EC50 of approximately 0.53 nM in parallel cellular assays [1]. The ~1,000-fold potency gap is a critical experimental variable that dictates appropriate working concentration ranges and must inform dose-response study design.

STING Kd: c-di-GMP vs 2′3′-cGAMP
Head-to-head
c-di-GMP Kd = 1.21 μM 2′3′-cGAMP Kd = 1.17 nM ~1,034-fold weaker affinity
Reported affinity context for concentration-range planning
In vitro binding assay with purified human STING
STING agonist innate immunity CDN receptor binding interferon induction

Bacterial STING Selectivity: c-Di-GMP vs. 3′,3′-cGAMP

Electrophoretic mobility shift assays (EMSA) with purified bacterial STING proteins demonstrate that CgSTING (from Capnocytophaga granulosa) and ReSTING (from Rhodobacteraceae bacterium) exhibit a >10-fold binding preference for c-di-GMP sodium salt over 3′,3′-cGAMP [1]. In contrast, SfSTING (from Sphingobacterium faecium) displays similar apparent affinity for both CDNs [1]. This species-specific selectivity is not uniformly observed across all bacterial STING orthologs, and no interaction was detected between these STING proteins and c-di-AMP or 2′3′-cGAMP under the same assay conditions [1]. The conservation of c-di-GMP binding is further confirmed across both TM-STING and TIR-STING CBASS immunity systems in diverse bacterial homologues including LbSTING, AaSTING, NdSTING, and FdSTING [1].

Bacterial STING Selectivity
Head-to-head
c-di-GMP >10-fold preference over 3′3′-cGAMP for CgSTING/ReSTING SfSTING shows similar affinity for both
Species-specific selectivity; substitution risks false-negative results
EMSA with purified bacterial STING proteins
bacterial STING CBASS immunity CDN recognition prokaryotic signaling

PilZ Domain c-Di-GMP Binding Affinity

c-Di-GMP sodium salt binds to PilZ domain-containing proteins with dissociation constants (Kd) spanning the submicromolar to low-micromolar range, as documented across multiple bacterial species [1][2]. Specific measurements include TDE0214 from Treponema denticola (Kd = 1.73 μM) and PlzA from Borrelia burgdorferi (Kd = 1.25 μM) [1][2]. The broader PilZ domain family exhibits c-di-GMP binding affinities ranging from 1 nM to 2 μM, with this strong and specific interaction being consistent with the low physiological concentrations of c-di-GMP found in bacterial cells [3]. The PilZ domain serves as the archetypal c-di-GMP receptor and remains the gold-standard structural framework for characterizing c-di-GMP binding interactions, though affinity varies by protein context [4].

PilZ Domain Binding (Kd range)
Class-level
1 nM – 2 μM
Supports PilZ domain structural and binding studies
Class-level inference; affinity varies by protein context
PilZ domain c-di-GMP receptor bacterial signaling protein-ligand interaction

Biofilm Inhibition by c-Di-GMP in S. mutans

Exogenous c-di-GMP sodium salt inhibits Streptococcus mutans biofilm formation in a concentration-dependent manner. At 200 μmol/L, c-di-GMP sodium salt reduces biofilm formation by 65% relative to untreated control; at 400 μmol/L, biofilm formation is nearly completely inhibited (P < 0.05) [1]. Scanning electron microscopy confirms that c-di-GMP treatment disrupts bacterial organization and reduces extracellular polysaccharide matrix deposition [1]. This dose-response profile establishes 200-400 μM as the effective concentration range for S. mutans biofilm inhibition studies and provides a quantitative benchmark against which synthetic c-di-GMP analogs or formulation variants can be evaluated.

S. mutans Biofilm Inhibition
Reported
200 μM: 65% reduction
400 μM: near-complete inhibition
Reported dose-response benchmark for anti-biofilm screening
48 h culture; validated by SEM
biofilm inhibition Streptococcus mutans dental pathogen anti-biofilm agent

c-Di-GMP Purity & Solubility Specifications

Commercially available c-di-GMP sodium salt is supplied with documented purity specifications that vary by vendor: ≥98% purity (HPLC-verified) from suppliers including Tocris (Bio-Techne) and Thomas Scientific , versus ≥95% purity from Cayman Chemical and VWR [1]. All sodium salt formulations exhibit water solubility up to 20 mM, a property that is salt-form dependent and may not be replicated by ammonium or free acid forms without additional formulation . Storage recommendations are uniformly -20°C for long-term stability, with stability documentation ranging from ≥2 years (VWR specification) to ≥4 years for isotopically labeled variants [1]. The sodium salt form (CAS 2222132-40-1, MW 734.37) provides defined counterion stoichiometry (2 Na⁺ per molecule), which is critical for accurate molarity calculations in dose-response experiments .

Purity & Solubility
Data to verify
≥98% (HPLC)
20 mM aq. solubility
Specification review for procurement decisions
Sodium salt form; -20°C storage; vendor-dependent
compound procurement purity specification aqueous solubility vendor comparison

COX-2 Induction: c-Di-GMP vs. c-Di-AMP and 2′3′-cGAMP

In RAW macrophage model systems, c-di-GMP sodium salt uniquely promotes COX-2 expression in a STING-independent manner, whereas neither c-di-AMP nor the host-derived agonist 2′3′-cGAMP induces this response under identical experimental conditions [1]. This pathway divergence is significant because COX-2 induction represents a distinct downstream signaling output that is not shared across the CDN class. The finding underscores that CDNs are not functionally interchangeable despite sharing the same nominal receptor (STING) and highlights the need for compound-specific validation of downstream effector responses rather than relying on class-level assumptions of signaling equivalence [1].

COX-2 Induction in Macrophages
Head-to-head
c-di-GMP: induces COX-2 c-di-AMP / 2′3′-cGAMP: no induction STING-independent pathway
Unique STING-independent pathway activation
RAW macrophage model; pharmacological verification
COX-2 STING-independent macrophage signaling CDN specificity

c-Di-GMP Sodium Salt Validated Applications


Bacterial STING-CBASS Studies with c-Di-GMP

c-Di-GMP sodium salt is the appropriate ligand for investigating bacterial STING-dependent CBASS (cyclic oligonucleotide-based antiphage signaling system) immunity in CgSTING and ReSTING systems, where it demonstrates >10-fold binding preference over 3′,3′-cGAMP [1]. In these experimental contexts, substitution with 3′,3′-cGAMP, c-di-AMP, or 2′3′-cGAMP would result in minimal to no receptor engagement, yielding false-negative results that do not reflect the native signaling pathway. Procurement for these studies should prioritize c-di-GMP sodium salt with ≥98% purity and defined salt stoichiometry to ensure consistent binding measurements .

Anti-Biofilm Screening Using c-Di-GMP as Standard

c-Di-GMP sodium salt provides a validated reference standard for anti-biofilm compound screening programs. Documented dose-response parameters—65% inhibition at 200 μM and near-complete inhibition at 400 μM in S. mutans biofilms—establish quantitative benchmarks against which novel anti-biofilm agents or c-di-GMP analogs can be evaluated [1]. Researchers should procure c-di-GMP sodium salt with documented aqueous solubility (20 mM) to ensure accurate preparation of working solutions across this concentration range .

STING Binding & Interferon Induction Assays

c-Di-GMP sodium salt serves as the appropriate moderate-affinity STING ligand (Kd = 1.21 μM; EC50 = 537.8 nM) for studies requiring comparison of CDN potency gradients, distinct from the high-affinity agonist 2′3′-cGAMP (Kd = 1.17 nM; EC50 ≈0.53 nM) [1]. This ~1,000-fold affinity differential necessitates distinct working concentration ranges, making compound selection a critical experimental design variable. Procurement should account for the higher mass requirements associated with c-di-GMP sodium salt's weaker affinity relative to 2′3′-cGAMP when calculating per-assay costs .

PilZ Domain Protein Structural & Biophysical Studies

c-Di-GMP sodium salt is the cognate ligand for PilZ domain-containing proteins, with documented dissociation constants ranging from 1 nM to 2 μM across diverse bacterial species [1]. For structural biology applications including X-ray crystallography, NMR spectroscopy, and isothermal titration calorimetry (ITC), procurement should prioritize c-di-GMP sodium salt with ≥98% HPLC purity to minimize interference from impurities that could compromise binding isotherm fitting and electron density interpretation . The defined sodium salt counterion stoichiometry is critical for accurate molarity calculations in ITC experiments [2].

Application
Selection Property
Validation Focus
Bacterial STING-CBASS studies
Species-specific CDN recognition
Confirm receptor engagement in target ortholog
Anti-biofilm screening
Quantitative inhibition benchmark
Validate dose-response curve vs. reported standard
STING binding & interferon induction assays
Affinity gradient across CDN panel
Verify concentration-response separation from 2′3′-cGAMP
PilZ domain structural & biophysical studies
Cognate ligand for PilZ domain binding
Ensure purity for accurate binding isotherms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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